N-(furan-2-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiazole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with molecular targets in biological systems. The furan and thiazole rings can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their function and activity . The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure and exhibit similar reactivity.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine have similar thiazole ring structures and can undergo similar chemical reactions.
Trifluoromethoxyphenyl Derivatives: Compounds like 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)benzoic acid share the trifluoromethoxyphenyl group and exhibit similar chemical properties.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the furan and thiazole rings provide multiple sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C17H13F3N2O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-13-5-3-11(4-6-13)16-22-12(10-26-16)8-15(23)21-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,21,23) |
InChI Key |
KTISKPPPCPXPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.